Isoquinoline-4-carboxylic acid
Overview
Description
Isoquinoline-4-carboxylic acid is an important structure in synthetic medicinal chemistry . It has a wide biological range as a pharmacophore in medicinal chemistry . The compound’s structure consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .
Synthesis Analysis
A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data . A series of quinoline-4-carboxylic acid linked COFs via the multicomponent one-pot in situ Doebner reaction has been reported .Molecular Structure Analysis
The molecular structure of Isoquinoline-4-carboxylic acid consists of a benzene ring fused to a pyridine ring . The molecular formula is C10H7NO2 .Chemical Reactions Analysis
Quinoline-4-carboxylic acid linked COFs have been synthesized via the multicomponent one-pot in situ Doebner reaction . These COFs are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .Scientific Research Applications
Inhibitors of Alkaline Phosphatases
Isoquinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases. These enzymes are crucial in various biological processes, and their inhibition can be significant in treatments of diseases like cancer and hypophosphatasia .
Antibacterial Agents
Derivatives of isoquinoline, including isoquinoline-4-carboxylic acid, have shown significant antibacterial activity against a range of plant bacteria. This suggests potential for the development of new bactericides that are environmentally sustainable .
Synthesis of Biologically Active Compounds
Isoquinoline-4-carboxylic acid is used in the synthesis of biologically and pharmaceutically significant compounds. It serves as a building block for creating diverse molecules with potential therapeutic effects .
Medicinal Chemistry
The quinoline motif, which includes isoquinoline-4-carboxylic acid, is essential in several pharmacologically active heterocyclic compounds. These compounds have various applications in medicinal chemistry, indicating the importance of isoquinoline-4-carboxylic acid in drug development .
Industrial Chemistry Applications
Isoquinoline-4-carboxylic acid derivatives are also important in industrial chemistry due to their varied applications. The push for greener and more sustainable chemical processes has highlighted the significance of these compounds in developing eco-friendly industrial practices .
Mechanism of Action
Target of Action
Isoquinoline-4-carboxylic acid (IQ4CA) has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and gut health .
Mode of Action
It’s known that iq4ca interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between IQ4CA and the enzyme, which prevents the enzyme from catalyzing its usual reactions .
Biochemical Pathways
The inhibition of alkaline phosphatases by IQ4CA can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, playing a role in phosphate metabolism and signal transduction . By inhibiting these enzymes, IQ4CA can potentially disrupt these pathways, leading to various downstream effects.
Pharmacokinetics
The physicochemical properties of iq4ca suggest that it may have good bioavailability
Result of Action
The inhibition of alkaline phosphatases by IQ4CA can lead to various molecular and cellular effects. For instance, the inhibition of h-TNAP could affect bone mineralization, while the inhibition of h-IAP could impact lipid metabolism and gut health . The specific effects of iq4ca on cells and tissues would depend on the context, including the specific cell type and the presence of other signaling molecules .
Action Environment
The action of IQ4CA can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of IQ4CA, potentially influencing its interaction with its targets . Additionally, the presence of other molecules could affect the binding of IQ4CA to its targets or its metabolism
Future Directions
properties
IUPAC Name |
isoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVMLYSLPCECGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332696 | |
Record name | Isoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-4-carboxylic acid | |
CAS RN |
7159-36-6 | |
Record name | Isoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes to obtain Isoquinoline-4-carboxylic acid derivatives?
A1: [, ] Researchers have developed novel synthetic approaches to obtain Isoquinoline-4-carboxylic acid derivatives. One method utilizes a formal [2 + 4] cycloaddition reaction between cyclopropylideneacetates and (diphenylmethylene)amine, resulting in the formation of dihydro-1-phenylisoquinoline-4-carboxylate and 1-phenylisoquinoline-4-carboxylate derivatives []. Another approach involves the reaction of a Michael adduct, formed between (diphenylmethylene)amine and a specific cyclopropylideneacetate, under basic conditions to produce 1-phenyl-2-aza-azulene-3a-carboxylate [].
Q2: Has Isoquinoline-4-carboxylic acid shown potential in medicinal chemistry?
A2: [, ] Yes, research suggests potential applications for Isoquinoline-4-carboxylic acid derivatives in medicinal chemistry. One study investigated small molecule inhibitors against Cobra venom cytotoxins (CTX), which cause severe tissue damage []. Through high-throughput virtual screening and molecular docking studies, 1-oxo-2H-isoquinoline-4-carboxylic acid was identified as a potential inhibitor, interacting with the antivenom binding site and functional loops of CTX []. Furthermore, Isoquinoline-4-carboxylic acid has been explored as a component of a brain-specific chemical delivery system for the antiretroviral drug Azidothymidine (AZT) []. A 1,2-dihydroisoquinoline targetor-based system demonstrated promising stability in acidic environments, potentially enhancing AZT delivery [].
Q3: How does the structure of Isoquinoline-4-carboxylic acid derivatives influence their properties and applications?
A3: [, ] The structure of Isoquinoline-4-carboxylic acid derivatives significantly influences their properties and potential applications. For instance, the presence of specific functional groups and their position on the Isoquinoline ring system can dictate binding affinities to biological targets, as observed in the study on CTX inhibitors []. Additionally, the oxidation state of the dihydroisoquinoline moiety in the AZT delivery system affected its stability and lipophilicity, crucial factors for its efficacy [].
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